molecular formula C13H11NO2 B1320803 6-(p-Tolyl)nicotinic acid CAS No. 521074-77-1

6-(p-Tolyl)nicotinic acid

Cat. No. B1320803
CAS RN: 521074-77-1
M. Wt: 213.23 g/mol
InChI Key: SBZIVZCDYSNVSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient route for the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines, biologically important templates, via pyridine C3-arylation of nicotinic acids has been developed . The poly-substituted nicotinic acid precursors were prepared by an established multicomponent condensation approach .


Molecular Structure Analysis

The molecular structure of 6-(p-Tolyl)nicotinic acid is represented by the linear formula C13H11NO2 . It has a molecular weight of 213.238 .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 213.23 g/mol.

Scientific Research Applications

Microbial Degradation and Biotechnological Applications

Nicotinic acid and its derivatives, like 6-(p-Tolyl)nicotinic acid, have been studied for their metabolic pathways in microorganisms. A study on the oxidation of nicotinic acid by a Bacillus species isolated from soil revealed a unique pathway of nicotinic acid degradation, highlighting the microbial ability to utilize such compounds as carbon and nitrogen sources. This research could inform biotechnological applications, such as microbial bioremediation or the synthesis of valuable biochemicals from nicotinic acid derivatives (Ensign & Rittenberg, 1964).

Bioelectrochemical Conversion

The bioelectrochemical conversion of nicotinic acid to 6-hydroxynicotinic acid by Pseudomonas fluorescens illustrates an innovative approach to producing chemical compounds. Using an immobilized column electrolytic method, this process achieves efficient hydroxylation, potentially offering a green and sustainable method for synthesizing nicotinic acid derivatives (Torimura et al., 1998).

Molecular Receptors and Pharmacological Effects

Nicotinic acid's interaction with specific receptors, like HM74 and GPR109A, has been the subject of pharmacological studies. These receptors mediate the anti-lipolytic effects of nicotinic acid in adipose tissue, a mechanism that could be explored further with derivatives like this compound for new therapeutic applications (Tunaru et al., 2003).

Anti-inflammatory and Atheroprotective Effects

Research into nicotinic acid's effects on cardiovascular health, beyond its lipid-modifying actions, has uncovered potential anti-inflammatory and atheroprotective roles. These findings suggest that derivatives of nicotinic acid may also possess similar beneficial properties, which could be utilized in treating or preventing atherosclerosis and other inflammatory conditions (Digby, Lee, & Choudhury, 2009).

Safety and Hazards

The safety data sheet for nicotinic acid indicates that it causes serious eye irritation and is harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, wearing eye/face protection, and avoiding release to the environment .

properties

IUPAC Name

6-(4-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-7-6-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZIVZCDYSNVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603764
Record name 6-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

521074-77-1
Record name 6-(4-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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